molecular formula C15H20BrNO3S B2822198 2-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898413-57-5

2-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2822198
CAS No.: 898413-57-5
M. Wt: 374.29
InChI Key: IXEAWHNPJZSVNN-UHFFFAOYSA-N
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Description

2-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and an amide group substituted with a butyl chain and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone (dioxido) group in the tetrahydrothiophene ring confers electron-withdrawing properties, while the bromine atom enhances electrophilic reactivity.

Properties

IUPAC Name

2-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-2-3-9-17(12-8-10-21(19,20)11-12)15(18)13-6-4-5-7-14(13)16/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEAWHNPJZSVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • 2-Bromo Group (Target Compound) : The bromine atom acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Its steric bulk may influence regioselectivity in further derivatization.
  • 2-Fluoro Group (Analog in ) : Fluorine, being smaller and less polarizable than bromine, offers milder electron-withdrawing effects but enhances metabolic stability in bioactive molecules .
  • 3-Amino Group (Analog in ): The amino group is electron-donating, enabling electrophilic substitution and serving as a directing group in metal-catalyzed C–H functionalization reactions .

Variations in Amide Substituents

  • Benzyl Group (Analog in ) : The aromatic benzyl group may participate in π-π stacking interactions, useful in materials science or receptor binding .

Sulfone (1,1-Dioxidotetrahydrothiophen-3-yl) Group

This group is conserved across analogs and contributes to:

  • Electron-withdrawing effects , polarizing the amide bond for reactivity.
  • Hydrogen-bond acceptor capacity via sulfone oxygen atoms, influencing solubility and crystal packing .

Comparative Data Table

Compound Name (CAS/Reference) Benzene Substituent Amide Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (Hypothetical) 2-Bromo Butyl, 1,1-dioxidotetrahydrothiophen-3-yl C₁₆H₂₁BrN₂O₃S 401.31 High lipophilicity; SNAr reactivity
2-Bromo-N-(4-methoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (620555-62-6) 2-Bromo 4-Methoxybenzyl, 1,1-dioxidotetrahydrothiophen-3-yl C₂₀H₂₁BrN₂O₄S 489.36 Enhanced π-π interactions; crystallographic stability
N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide (620555-25-1) 2-Fluoro Benzyl, 1,1-dioxidotetrahydrothiophen-3-yl C₁₈H₁₈FNO₃S 347.40 Metabolic stability; potential kinase inhibition
3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 3-Amino 1,1-dioxidotetrahydrothiophen-3-yl C₁₁H₁₃N₃O₃S 267.30 Metal-catalyzed C–H activation; synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The butyl chain in the target compound increases logP compared to benzyl/methoxybenzyl analogs, favoring blood-brain barrier penetration.
  • Solubility : Sulfone-containing analogs exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas aromatic substituents (e.g., benzyl) reduce solubility .

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